

# Technical Guide: 3,5-Bis(ethylamino)benzoic Acid - Synthesis and Properties

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Compound of Interest

Compound Name: 3,5-Bis(ethylamino)benzoic acid

Cat. No.: B12519395

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Disclaimer: The target compound, **3,5-Bis(ethylamino)benzoic acid**, is not readily indexed in major chemical databases with a confirmed CAS number or established experimental data. The following guide presents a hypothetical yet scientifically plausible pathway for its synthesis and characterization based on established organic chemistry principles. The experimental protocols are derived from analogous and well-documented reactions. All data for the final product should be considered theoretical and would require experimental validation.

## **Core Compound Overview**

**3,5-Bis(ethylamino)benzoic acid** is an aromatic carboxylic acid derivative. Its structure, featuring a central benzoic acid core with two ethylamino substituents at the meta positions, suggests potential applications in medicinal chemistry and materials science. The amino groups can serve as hydrogen bond donors and acceptors, while the carboxylic acid provides a handle for further functionalization, such as ester or amide formation.

#### **Molecular Structure**

The proposed molecular structure for **3,5-Bis(ethylamino)benzoic acid** is as follows:

Caption: Molecular structure of 3,5-Bis(ethylamino)benzoic acid.

## **Physicochemical Data**



The following table summarizes key physicochemical data. Data for starting materials is experimentally verified, while data for the final product is hypothetical and requires experimental determination.

Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Solubility
3,5- Dinitrobenzoi c acid	99-34-3	C7H4N2O6	212.12	205-207	Slightly soluble in water
3,5- Diaminobenz oic acid	535-87-5	C7H8N2O2	152.15	235-238 (dec.)	Very soluble in water[1]
3,5- Bis(ethylamin o)benzoic acid	Not Assigned	C11H16N2O2	208.26 (Predicted)	(Predicted)	(Predicted)

## **Hypothetical Synthesis Workflow**

The proposed synthesis is a two-step process starting from 3,5-dinitrobenzoic acid. The first step involves the reduction of the nitro groups to amino groups, followed by a double reductive amination to introduce the ethyl groups.



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Caption: Proposed two-step synthesis of **3,5-Bis(ethylamino)benzoic acid**.

# Detailed Experimental Protocols Step 1: Synthesis of 3,5-Diaminobenzoic Acid



This procedure is based on the catalytic hydrogenation of 3,5-dinitrobenzoic acid.

#### Materials:

- 3,5-Dinitrobenzoic acid (1.0 eq)
- 10% Palladium on carbon (Pd/C) (5 mol%)
- Methanol (as solvent)
- Hydrogen gas (H<sub>2</sub>)

#### Procedure:

- To a hydrogenation vessel, add 3,5-dinitrobenzoic acid and methanol.
- Carefully add 10% Pd/C to the mixture.
- Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
- Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Wash the celite pad with additional methanol.
- Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 3,5diaminobenzoic acid.
- The product can be further purified by recrystallization if necessary.

## Step 2: Synthesis of 3,5-Bis(ethylamino)benzoic Acid



This procedure outlines the N-ethylation of 3,5-diaminobenzoic acid via reductive amination.

#### Materials:

- 3,5-Diaminobenzoic acid (1.0 eq)
- Acetaldehyde (2.5 eq)
- Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) (2.5 eq)
- 1,2-Dichloroethane (DCE) (as solvent)
- Acetic acid (catalytic amount)

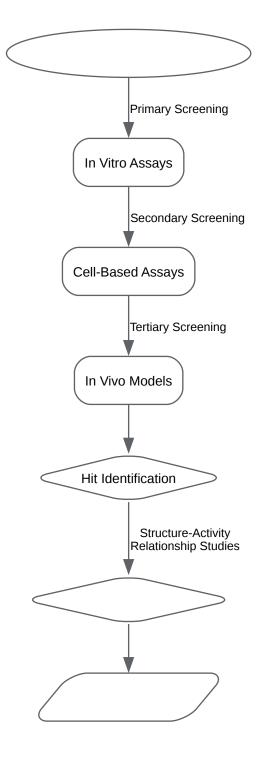
#### Procedure:

- In a round-bottom flask, dissolve 3,5-diaminobenzoic acid in 1,2-dichloroethane.
- Add a catalytic amount of acetic acid to the solution.
- Add acetaldehyde to the reaction mixture and stir for 30 minutes at room temperature to allow for imine formation.
- In portions, carefully add sodium triacetoxyborohydride to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude 3,5-Bis(ethylamino)benzoic acid by column chromatography or recrystallization.



## **Signaling Pathways and Logical Relationships**

As **3,5-Bis(ethylamino)benzoic acid** is a novel compound, its interaction with biological signaling pathways is unknown. However, compounds with similar structural motifs, such as other substituted benzoic acids, are known to interact with various biological targets. A hypothetical screening workflow for a compound of this nature is presented below.





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Caption: A logical workflow for the preclinical evaluation of a novel compound.

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### References

- 1. 3,5-Diaminobenzoic acid | 535-87-5 [chemicalbook.com]
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